molecular formula C8H14N2O2 B1342895 Piperazine-1-carboxylic acid allyl ester CAS No. 55389-48-5

Piperazine-1-carboxylic acid allyl ester

Cat. No.: B1342895
CAS No.: 55389-48-5
M. Wt: 170.21 g/mol
InChI Key: LADGKZHBIXGYKP-UHFFFAOYSA-N
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Description

Piperazine-1-carboxylic acid allyl ester (chemical formula: C9H14N2O2) is a piperazine derivative functionalized with an allyl ester group. The allyl ester group introduces unique steric and electronic properties, distinguishing it from other piperazine esters .

Properties

IUPAC Name

prop-2-enyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-7-12-8(11)10-5-3-9-4-6-10/h2,9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADGKZHBIXGYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615889
Record name Prop-2-en-1-yl piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55389-48-5
Record name Prop-2-en-1-yl piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Esters

Table 1: Comparative Yields of Piperazine-1-carboxylic Acid Esters
Ester Group Compound ID Yield (%) Reference
Allyl 9c 69.6
Methyl 9a 76.3
Ethyl 9b 89.1
Isobutyl 9d 82.0
tert-Butyl 11c 43.0

Chromatographic Behavior

Retention times in HPLC (Table 2) reveal that the allyl ester (9c, 6.3 min) has a slightly longer retention time compared to methyl and ethyl esters (6.1 min), indicating increased hydrophobicity due to the allyl group. However, this difference is less pronounced than with bulkier esters like isobutyl (9d, 6.6 min) .

Table 2: HPLC Retention Times and Purity
Ester Group Retention Time (min) HPLC Purity (%) Reference
Allyl 6.3 89–98
Methyl 6.1 89–98
Ethyl 6.1 89–98
Isobutyl 6.6 89–98

Reactivity and Functionalization Potential

The allyl ester’s unsaturated bond enables participation in reactions such as:

  • Cross-coupling reactions : The allyl group can undergo Heck or Suzuki couplings, unlike saturated esters (e.g., ethyl or methyl).
  • Deprotection : Allyl esters are selectively cleaved under mild conditions (e.g., Pd-catalyzed deprotection), offering advantages over tert-butyl esters, which require strong acids .

Physicochemical Properties

The allyl ester’s liquid state at room temperature (inferred from synthesis protocols) may enhance solubility in organic solvents, facilitating reactions in homogeneous phases .

Biological Activity

Piperazine-1-carboxylic acid allyl ester, with the chemical formula C8_8H14_{14}N2_2O2_2 and CAS number 55389-48-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Biological Activity

Piperazine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This compound is primarily investigated for its roles in:

  • Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates potential effectiveness in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for inflammatory disease treatments.

The biological activity of this compound is largely attributed to its ability to interact with biological receptors and enzymes. The ester group can undergo hydrolysis to release piperazine-1-carboxylic acid, which may target various molecular pathways involved in inflammation and cancer progression.

Key Mechanisms:

  • Hydrolysis : The compound can be hydrolyzed into piperazine-1-carboxylic acid and allyl alcohol, which may possess their own biological activities.
  • Nucleophilic Substitution : The ester group can be substituted by nucleophiles, leading to the formation of various piperazine derivatives with potentially enhanced biological activity.

Antimicrobial Activity

A study conducted by BenchChem highlights the antimicrobial potential of this compound against several bacterial strains. The results indicated that the compound could inhibit bacterial growth effectively, suggesting its application in developing new antimicrobial agents .

Anticancer Activity

Research published in MDPI explored the anticancer properties of various piperazine derivatives, including this compound. The study reported that the compound demonstrated significant inhibition of tumor cell proliferation in vitro. Specifically, it showed promising results against breast cancer cell lines .

Anti-inflammatory Effects

In a separate investigation focusing on inflammation models, this compound was tested for its ability to reduce inflammatory markers. Results indicated that the compound could significantly lower levels of pro-inflammatory cytokines in RAW 264.7 macrophages activated by lipopolysaccharides (LPS), thereby suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity Type Study Reference Findings
AntimicrobialBenchChem Inhibits growth of various bacterial strains
AnticancerMDPI Significant inhibition of tumor cell proliferation
Anti-inflammatoryPubMed Reduces pro-inflammatory cytokines in macrophages

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Inhibition

A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. At a concentration of 50 µM, cell viability was reduced by 60%, indicating strong anticancer properties.

Q & A

Q. What are the standard synthetic routes for preparing piperazine-1-carboxylic acid allyl ester?

The compound is typically synthesized via esterification of piperazine derivatives. A common method involves reacting piperazine-1-carboxylic acid with allyl alcohol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), under anhydrous conditions . Alternatively, intermediates like 5-aryl-1,3,4-oxadiazol-2-thiones can be alkylated with allyl bromide or related reagents to introduce the allyl ester moiety . For example, reports yields of 69.6% for allyl ester derivatives using optimized esterification conditions, with HPLC purity >89% .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR confirm structural integrity by identifying characteristic shifts (e.g., allyl protons at δ 4.5–5.5 ppm) .
  • HPLC : Purity assessment (e.g., 89–98% purity for derivatives in ) and retention time analysis (5.8–6.6 minutes under specific conditions) .
  • ESI-MS : Molecular weight verification (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What safety protocols are essential during handling?

  • Respiratory protection : Use NIOSH-approved P95 or EU-standard P1 filters for dust control .
  • Skin/eye protection : Full-face shields and chemical-resistant gloves (e.g., nitrile) to prevent irritation (H315/H319 hazards) .
  • Ventilation : Local exhaust systems to minimize aerosol formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve allyl ester yields?

Yields depend on esterification catalysts and solvent systems. demonstrates that allyl ester derivatives achieve 69.6% yield using ethanol as a solvent and sulfuric acid catalysis, but higher yields (e.g., 89.1% for ethyl esters) are achieved with polar aprotic solvents like acetonitrile . Temperature control (reflux vs. room temperature) and stoichiometric ratios of allyl halides to piperazine intermediates also play critical roles. For instance, excess allyl bromide (1.5 equivalents) improves conversion rates .

Q. How do structural modifications influence biological activity in piperazine-1-carboxylic acid derivatives?

Structure-activity relationship (SAR) studies reveal that:

  • Allyl ester substitution : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds (e.g., anxiolytic LQFM008 in ) .
  • Phenyl/pyrazole substituents : Modulate receptor affinity. For example, 4-(1-phenyl-1H-pyrazol-5-yl) derivatives show anxiolytic effects via GABAergic pathways .
  • tert-Butyl ester vs. allyl ester : The former offers steric protection during synthesis, while the latter facilitates selective deprotection for downstream functionalization .

Q. How can researchers resolve contradictions in reported yields or purity data?

Discrepancies often arise from:

  • Reagent quality : Impure allyl halides or moisture-sensitive catalysts (e.g., H₂SO₄) reduce yields .
  • Chromatographic methods : Silica gel vs. reverse-phase HPLC purification impacts purity (e.g., 76.3% vs. 89.1% yields in ) .
  • Analytical thresholds : Lower detection limits in modern LC-MS systems may identify trace impurities not previously reported .

Q. What strategies stabilize this compound during storage?

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation .
  • Desiccants : Use anhydrous calcium sulfate to mitigate hydrolysis of the ester group .
  • Inert atmosphere : Argon or nitrogen blankets reduce oxidation of the allyl moiety .

Q. How is this compound utilized in targeted drug delivery systems?

The allyl ester serves as a prodrug linker, enabling:

  • Enzyme-triggered release : Esterases cleave the allyl group in vivo, releasing active piperazine pharmacophores .
  • Conjugation to nanoparticles : Thiol-ene "click" chemistry with allyl esters facilitates covalent attachment to PEGylated carriers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine-1-carboxylic acid allyl ester
Reactant of Route 2
Piperazine-1-carboxylic acid allyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.